REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[CH:10]=[C:11]([CH2:15]S(N)(=O)=O)[CH:12]=[CH:13][CH:14]=2)[N:3]=1.ClC1N=C(Cl)N=CN=1.NC1C=C(C[CH2:36][S:37]([NH2:40])(=[O:39])=[O:38])C=CC=1>>[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[CH:10]=[C:11]([CH2:15][CH2:36][S:37]([NH2:40])(=[O:39])=[O:38])[CH:12]=[CH:13][CH:14]=2)[N:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=N1)NC=1C=C(C=CC1)CS(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=N1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)CCS(=O)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel (DCM/MeOH=100:0 to 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=N1)NC=1C=C(C=CC1)CCS(=O)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |